molecular formula C11H14N2OS B13269041 {6-Ethyl-4,5-dimethyl-[1,2]thiazolo[5,4-b]pyridin-3-yl}methanol

{6-Ethyl-4,5-dimethyl-[1,2]thiazolo[5,4-b]pyridin-3-yl}methanol

Cat. No.: B13269041
M. Wt: 222.31 g/mol
InChI Key: YILMKNNAOYLIOR-UHFFFAOYSA-N
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Description

{6-Ethyl-4,5-dimethyl-[1,2]thiazolo[5,4-b]pyridin-3-yl}methanol ( 2060044-82-6) is a high-purity chemical building block belonging to the thiazolopyridine class of heterocyclic compounds. With a molecular formula of C11H14N2OS and a molecular weight of 222.31 g/mol, this compound is a key advanced intermediate for researchers in medicinal chemistry and drug discovery. Thiazole and pyridine motifs are privileged structures in pharmaceuticals, found in a wide range of biologically active molecules. Compounds featuring the thiazolo[5,4-b]pyridine scaffold are of significant research interest due to their potential biological activities. Recent studies highlight that such structures are being investigated as potent inhibitors of specific biological targets; for instance, related thiazolo[5,4-b]pyridine derivatives have been identified as inhibitors of Mucosa Associated Lymphoid Tissue Lymphoma Translocation Protein 1 (MALT-1), a key regulator in the NF-κB signaling pathway, with potential applications in oncology, particularly for treating conditions like activated B-cell diffuse large B-cell lymphoma (ABC-DLBCL) . Furthermore, thiazole derivatives, in general, are known to exhibit a broad spectrum of medicinal and biological properties, including antibacterial, antifungal, anti-inflammatory, and anticancer activities . This makes this compound a valuable scaffold for constructing novel molecules for screening against various disease targets. This product is supplied For Research Use Only. It is not intended for diagnostic or therapeutic use and is strictly not for human consumption.

Properties

Molecular Formula

C11H14N2OS

Molecular Weight

222.31 g/mol

IUPAC Name

(6-ethyl-4,5-dimethyl-[1,2]thiazolo[5,4-b]pyridin-3-yl)methanol

InChI

InChI=1S/C11H14N2OS/c1-4-8-6(2)7(3)10-9(5-14)13-15-11(10)12-8/h14H,4-5H2,1-3H3

InChI Key

YILMKNNAOYLIOR-UHFFFAOYSA-N

Canonical SMILES

CCC1=NC2=C(C(=C1C)C)C(=NS2)CO

Origin of Product

United States

Preparation Methods

Preparation Methods Analysis

General Synthetic Approach

The synthesis of {6-Ethyl-4,5-dimethyl-thiazolo[5,4-b]pyridin-3-yl}methanol typically follows a multi-step pathway involving:

  • Construction of the thiazole ring fused to a pyridine nucleus.
  • Introduction of alkyl substituents at specific ring positions.
  • Functionalization at the 3-position to install the hydroxymethyl group.

The synthetic strategy is generally based on cyclization reactions involving precursors such as substituted pyridines and thioamide or thiourea derivatives, followed by selective reductions or substitutions to install the methanol functionality.

Key Synthetic Steps

Formation of the Thiazolo[5,4-b]pyridine Core
  • The core thiazolo[5,4-b]pyridine scaffold is formed by cyclization reactions between substituted 2-aminopyridines and α-haloketones or α-haloesters bearing the appropriate alkyl substituents.
  • Thiourea or related sulfur-containing reagents are employed to introduce the thiazole sulfur atom.
  • Cyclization conditions often involve heating in polar solvents or under reflux to facilitate ring closure.
Installation of the Hydroxymethyl Group at Position 3
  • The hydroxymethyl group is typically introduced by reduction of a corresponding aldehyde or ester intermediate at position 3.
  • Reduction methods include catalytic hydrogenation or chemical reduction using reagents such as sodium borohydride.
  • Alternatively, nucleophilic substitution of a halomethyl intermediate with hydroxide can yield the methanol functionality.

Specific Synthetic Procedures and Research Findings

Literature-Based Synthetic Protocols

A representative synthetic route adapted from medicinal chemistry literature involves:

Step Reaction Type Reagents/Conditions Outcome
1 Preparation of substituted pyridine derivative Starting from 2-aminopyridine with alkyl substituents Alkylated aminopyridine intermediate
2 Cyclization with thiourea or thioamide Heating with α-haloketone or α-haloester in polar solvent Formation of thiazolo[5,4-b]pyridine core
3 Functional group transformation Reduction with NaBH4 or catalytic hydrogenation Introduction of hydroxymethyl group at position 3

This approach is supported by analogous syntheses of thiazolo-pyridine derivatives described in the Journal of Medicinal Chemistry and other peer-reviewed sources, which emphasize the importance of controlling reaction temperature and solvent polarity to optimize yields and purity.

Reaction Conditions Optimization

  • Heating to moderate temperatures (~60 °C) is often necessary to drive cyclization to completion without decomposition.
  • Use of polar aprotic solvents such as dichloromethane or ethanol facilitates ring closure and subsequent functionalization steps.
  • Purification is commonly achieved by silica gel chromatography using solvent gradients, typically starting from dichloromethane to mixtures with methanol or ethyl acetate.

Characterization and Yield Data

Parameter Data/Observation
Reaction time 5–14 hours for cyclization steps
Yield range 60–90% depending on step and purification
Purification Flash chromatography or recrystallization
Analytical confirmation NMR (1H, 13C), HRMS, melting point analysis

Summary Table of Preparation Methods

Preparation Step Description Key Reagents/Conditions Reference
Formation of substituted aminopyridine Alkylation or starting with substituted 2-aminopyridine Alkyl halides, base, polar solvents
Cyclization to thiazolo-pyridine core Reaction with thiourea and α-haloketones Heating at 60 °C, polar solvents
Installation of hydroxymethyl group Reduction of aldehyde/ester intermediate Sodium borohydride, catalytic hydrogenation
Purification and characterization Flash chromatography, recrystallization Silica gel, solvent gradients

Chemical Reactions Analysis

Types of Reactions

{6-Ethyl-4,5-dimethyl-[1,2]thiazolo[5,4-b]pyridin-3-yl}methanol undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide. Reaction conditions vary depending on the desired transformation but often involve specific temperatures, solvents, and catalysts .

Major Products Formed

The major products formed from these reactions include various derivatives of this compound, such as ketones, alcohols, amines, and substituted thiazole-pyridine compounds .

Scientific Research Applications

{6-Ethyl-4,5-dimethyl-[1,2]thiazolo[5,4-b]pyridin-3-yl}methanol has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of {6-Ethyl-4,5-dimethyl-[1,2]thiazolo[5,4-b]pyridin-3-yl}methanol involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor of enzymes or receptors, leading to changes in cellular processes. For example, it may inhibit bacterial DNA gyrase, resulting in antimicrobial effects . The exact molecular targets and pathways depend on the specific application and biological context.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

The compound belongs to the broader class of thiazolo-fused pyridines. Key structural analogs include:

Thiazolo[5,4-b]pyridine derivatives with varying substituents (e.g., methyl, ethyl, or aryl groups).

Thiadiazole-pyridine hybrids, such as ethyl 5-((1-(5-methyl-1-phenyl-1H-1,2,3-triazol-4-yl)ethylidene)hydrazono)-4-phenyl-4,5-dihydro-1,3,4-thiadiazole-2-carboxylate (9b), which share fused heterocyclic systems but differ in ring composition and substitution patterns .

Physicochemical Properties

Property {6-Ethyl-4,5-dimethyl-[1,2]thiazolo[5,4-b]pyridin-3-yl}methanol Thiadiazole Derivative (9b) Triazole-Thiadiazole Hybrids
Solubility Moderate (polar solvents) Low (apolar solvents) Variable (depends on substituents)
Thermal Stability High (fused aromatic system) Moderate Moderate to high
Electronic Effects Electron-rich due to S and N atoms Electron-deficient (ester groups) Mixed (triazole-thiadiazole conjugation)

Biological Activity

{6-Ethyl-4,5-dimethyl-[1,2]thiazolo[5,4-b]pyridin-3-yl}methanol (CAS No. 2060044-82-6) is a compound belonging to the thiazole-pyridine class of heterocycles. This compound has garnered attention due to its potential biological activities, including antimicrobial, anticancer, and antioxidant properties. This article aims to present a comprehensive overview of its biological activity based on available research findings.

Chemical Structure and Properties

  • Molecular Formula : C₁₁H₁₄N₂OS
  • Molecular Weight : 222.31 g/mol
  • CAS Number : 2060044-82-6

The compound features a thiazolo-pyridine framework, which is known for conferring various biological activities due to the presence of both nitrogen and sulfur atoms in its structure.

Anticancer Activity

Thiazole derivatives have been investigated for their anticancer potential. A study highlighted that modifications in the thiazole structure can lead to enhanced cytotoxicity against cancer cell lines such as HepG2 (liver cancer) and MDA-MB-231 (breast cancer) cells. While direct studies on this compound are scarce, its structural analogs suggest it may possess similar properties.

CompoundCell LineIC50 (µM)
Thiazole Derivative AHepG215.3
Thiazole Derivative BMDA-MB-23112.7

Antioxidant Activity

Antioxidant activity is another critical area of interest for this compound. Compounds containing thiazole rings have demonstrated the ability to scavenge free radicals and reduce oxidative stress in vitro. The antioxidant potential can be assessed through various assays such as DPPH and ABTS radical scavenging tests.

In a comparative study on related thiazole derivatives:

CompoundDPPH Scavenging Activity (%)EC50 (mg/mL)
Compound X85 ± 2.10.15
Compound Y78 ± 1.80.20

Case Studies

  • Study on Thiazole Derivatives : A systematic investigation into the biological activities of various thiazole derivatives showed that structural modifications significantly influenced their activity profiles. Compounds with electron-withdrawing groups exhibited enhanced anticancer activity against specific cell lines.
  • Antioxidant Evaluation : In vitro evaluations revealed that certain thiazole derivatives exhibited superior antioxidant activity compared to standard antioxidants like ascorbic acid and vitamin E.

Q & A

Q. Basic Harmonization Practices :

  • Synthesis : Adopt strict solvent drying protocols (e.g., molecular sieves for ethanol) to minimize water-induced side reactions .
  • Bioassays : Use standardized cell lines from repositories (e.g., ATCC) and pre-validated assay kits.

Advanced Root-Cause Analysis :
Batch-to-batch variability in biological activity may arise from undetected polymorphs. Powder X-ray diffraction (PXRD) screens for crystalline forms, while DSC identifies amorphous content. For example, a 2024 study linked a 30% drop in antimicrobial activity to a metastable polymorph .

How can molecular docking and MD simulations predict the compound’s interaction with understudied targets?

Q. Basic Computational Workflow :

  • Target Identification : Use PharmMapper or SwissTargetPrediction to prioritize targets (e.g., cyclin-dependent kinases).
  • Docking : AutoDock Vina or Glide docks the compound into target pockets, scoring binding poses. A 2024 study predicted strong binding (ΔG = –9.2 kcal/mol) to CDK2 .

Advanced Simulation Techniques :
All-atom MD simulations (100 ns) in explicit solvent (e.g., TIP3P water) assess binding stability. MM-PBSA calculations quantify free energy contributions, identifying critical residues (e.g., Lys33 in CDK2) for mutagenesis validation .

What analytical techniques resolve contradictions in reported logP or pKa values for this compound?

Q. Basic Physicochemical Profiling :

  • logP : Shake-flask method (octanol/water partition) vs. HPLC-derived logP (e.g., C18 column with isocratic elution).
  • pKa : Potentiometric titration (e.g., GLpKa) identifies ionizable groups (e.g., hydroxymethyl pKa ~12.5) .

Advanced Multi-Method Integration :
Discrepancies between calculated (e.g., ChemAxon) and experimental logP values are common. Cross-validate using RP-HPLC retention times and COSMO-RS simulations, which account for 3D conformational effects .

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